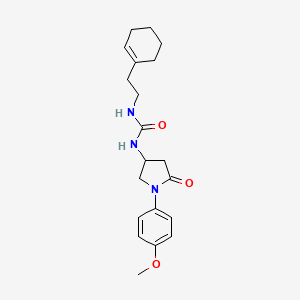

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

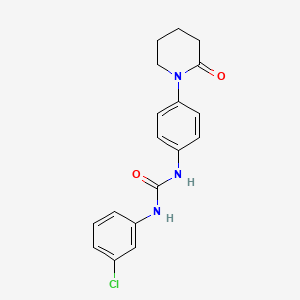

The compound is a urea derivative, which contains a cyclohexenyl group, a methoxyphenyl group, and a pyrrolidinone group . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .

Molecular Structure Analysis

The compound contains several functional groups, including a urea group, a cyclohexene ring, a methoxyphenyl group, and a pyrrolidinone ring . These groups could influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the double bond in the cyclohexene ring could undergo addition reactions, and the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis Methods

Ugi Reaction and Structural Elucidation : The synthesis of cyclic dipeptidyl ureas involves Ugi reactions, leading to the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, constituting a new class of pseudopeptidic [1,2,4]triazines. These compounds are formed by reacting cyclohexyl or benzyl isocyanide with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones. The structural features are determined through X-ray diffraction, showcasing the molecular arrangement and the presence of hydrogen bonds (Sañudo et al., 2006).

Acetylcholinesterase Inhibition : Another area of application involves the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to explore antiacetylcholinesterase activity. This research aimed at optimizing spacer length to enhance interaction with enzyme hydrophobic binding sites, indicating the compound's potential in therapeutic applications related to enzyme inhibition (Vidaluc et al., 1995).

Biological Activity

Antitumor Activities and Docking Study : The synthesis of specific urea derivatives has been evaluated for antitumor activities, showcasing their potential efficacy against certain cancer cell lines. These compounds are also subjected to docking studies to understand their interaction with biological targets, indicating their applicability in cancer research (Hu et al., 2018).

Enzyme Inhibition Profiles : Tetrahydropyrimidine-5-carboxylates derived from urea, tested for their metal chelating effects and inhibition profiles against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), show significant potential in therapeutic applications, particularly in the treatment of conditions like Alzheimer's disease (Sujayev et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(13-19(23)24)22-20(25)21-12-11-15-5-3-2-4-6-15/h5,7-10,16H,2-4,6,11-14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUOEMFWRIUSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)

![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)